Monocrotaline-d4
Description
Properties
Molecular Formula |
C₁₆H₁₉D₄NO₆ |
|---|---|
Molecular Weight |
329.38 |
Synonyms |
(3R,4R,5R,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione-d4; (13α,14α)-14,19-dihydro-12,13-dihydroxy-20-Norcrotalanan-11,15-dione-d4; (-)-Monocrotaline-d4; Monoc |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Retrorsine
Structural Similarities and Differences: Retrorsine (CAS: 480-54-4) is another hepatotoxic PA with the molecular formula C₁₈H₂₅NO₆ (MW: 351.4 g/mol). Both compounds share a pyrrolizidine core but differ in side-chain substitutions. Monocrotaline contains a 12-membered macrocyclic diester, whereas Retrorsine has an 11-membered ring with hydroxyl and methyl groups.
Functional Contrast :
- Toxicity: Monocrotaline induces pulmonary hypertension in rodents, while Retrorsine primarily causes hepatotoxicity.
- Applications: Retrorsine is used to study liver damage, whereas Monocrotaline-d4 is employed in metabolic tracing due to its isotopic labeling .
Senecionine
Structural Similarities and Differences: Senecionine (CAS: 130-01-8, C₁₈H₂₅NO₅, MW: 335.4 g/mol) shares the pyrrolizidine backbone but lacks the macrocyclic ring present in Monocrotaline. Instead, it features a necine base esterified with senecic acid.
Functional Contrast :
- Bioactivation: Senecionine’s pneumotoxicity is mediated by cytochrome P450, similar to Monocrotaline, but its metabolic pathway involves distinct reactive intermediates.
- Analytical Use: Senecionine lacks a deuterated counterpart widely used in assays, limiting its utility as an internal standard compared to this compound .
Table 1: Structural Comparison of this compound with Retrorsine and Senecionine
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Primary Application |
|---|---|---|---|---|
| This compound | C₁₆H₁₉D₄NO₆ | 329.4 | Macrocyclic diester | LC-MS internal standard |
| Retrorsine | C₁₈H₂₅NO₆ | 351.4 | 11-membered diester | Hepatotoxicity studies |
| Senecionine | C₁₈H₂₅NO₅ | 335.4 | Necine base ester | Pneumotoxicity research |
Comparison with Functionally Similar Compounds
Digoxin-d3
Functional Similarities: Digoxin-d3 (a deuterated cardiac glycoside) is another isotopologue used as an internal standard in LC-MS, analogous to this compound. Both compounds improve assay accuracy by reducing matrix effects.
Contrast :
- Deuterium Position: Digoxin-d3 has three deuterium atoms on the lactone ring, whereas this compound’s deuterium is likely on alkyl side chains.
- Therapeutic Class: Digoxin-d3 is used in cardiology, while this compound focuses on toxicology .
Thiazolidinone Derivatives (e.g., Compound 6m, 6n, 6o)
Structural and Functional Differences: Compounds such as 6m, 6n, and 6o (synthesized in ) feature thiazolidinone and quinazolinone rings, which are structurally unrelated to pyrrolizidine alkaloids. These synthetic derivatives are designed for antimicrobial or anticancer activity, contrasting with this compound’s role in analytical chemistry .
Table 2: Functional Comparison with Deuterated Standards
| Compound | Molecular Formula | Molecular Weight (g/mol) | Application | Deuterium Position |
|---|---|---|---|---|
| This compound | C₁₆H₁₉D₄NO₆ | 329.4 | PA toxicity assays | Alkyl side chains |
| Digoxin-d3 | C₄₁H₆₁D₃O₁₄ | 784.02 | Cardiac glycoside quantification | Lactone ring |
Q & A
Q. What is the role of Monocrotaline-d4 in quantitative mass spectrometry, and how should its use be validated in analytical workflows?
this compound, a deuterated analog of monocrotaline, is primarily employed as an internal standard to correct for matrix effects and instrument variability in LC-MS/MS analyses. Methodological validation requires assessing its deuterium incorporation efficiency (via <sup>2</sup>H-NMR), chromatographic separation from the non-deuterated analyte, and stability under experimental conditions (e.g., temperature, pH). Researchers should perform spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) to confirm consistent recovery rates (90–110%) and linear dynamic ranges .
Q. How can researchers ensure the isotopic purity of this compound, and what analytical techniques are critical for its characterization?
Isotopic purity (>98% deuterium incorporation) must be verified using high-resolution mass spectrometry (HRMS) and <sup>2</sup>H-NMR to detect potential protiated contaminants. Chromatographic separation (e.g., reverse-phase HPLC) should demonstrate baseline resolution between Monocrotaline and this compound. Stability studies under storage conditions (-80°C) should include periodic purity checks via UV-Vis spectroscopy and LC-MS to monitor degradation .
Q. What are the best practices for incorporating this compound into pharmacokinetic studies to ensure reproducibility?
Researchers should pre-validate the internal standard’s compatibility with the biological matrix by testing for ion suppression/enhancement using post-column infusion. Calibration curves must span expected physiological concentrations (e.g., 1–1000 ng/mL), with quality controls (QCs) at low, medium, and high levels. Intra- and inter-day precision (CV <15%) and accuracy (85–115%) should be documented. Cross-validate results across multiple analytical batches to minimize batch effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates between in vitro and in vivo models?
Inconsistent recovery often stems from matrix complexity (e.g., protein binding in plasma) or enzymatic degradation in vivo. To address this:
- Perform protein precipitation or solid-phase extraction (SPE) optimization for in vivo samples.
- Use stable isotope-labeled internal standards (SIL-IS) with identical extraction efficiency to the analyte.
- Apply normalization algorithms (e.g., batch correction) to adjust for systemic variability. Contradictory data should be analyzed using Bland-Altman plots or Deming regression to identify bias sources .
Q. What experimental designs mitigate isotopic interference when using this compound in metabolic pathway studies?
Deuterium isotope effects (e.g., altered enzyme kinetics due to C-D bond stability) can skew metabolic flux measurements. Strategies include:
Q. How should researchers optimize this compound protocols for cross-disciplinary applications (e.g., toxicology vs. pharmacology)?
Tailor extraction methods to the target matrix:
- Toxicology : Prioritize sensitivity for low-abundance metabolites in tissues; use SPE with hydrophilic-lipophilic balance (HLB) cartridges.
- Pharmacology : Focus on high-throughput plasma analyses; automate sample preparation with 96-well plate formats. Document method robustness using factorial design experiments (e.g., varying pH, solvent ratios) to identify critical parameters .
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s stability in long-term studies?
Apply mixed-effects models to account for repeated measurements and inter-subject variability. Use survival analysis (e.g., Kaplan-Meier curves) to model degradation rates under different storage conditions. For multivariate datasets, principal component analysis (PCA) can isolate stability-influencing factors (e.g., temperature fluctuations, freeze-thaw cycles) .
Methodological Guidelines
- Data Presentation : Report raw and normalized data in supplementary tables, with processed data (e.g., fold-changes, AUC values) in main figures. Use error bars representing SEM or 95% confidence intervals .
- Ethical Reporting : Disclose all method modifications and potential conflicts (e.g., vendor-specific column biases) in the "Methods" section to ensure reproducibility .
- Literature Integration : Compare results with prior studies using forest plots or meta-analysis frameworks, highlighting concordance or discordance in isotopic tracer applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
